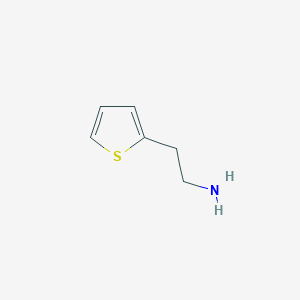

Thiophene-2-ethylamine

描述

Significance of Thiophene-2-ethylamine in Heterocyclic Chemistry

This compound is a cornerstone in heterocyclic chemistry due to its dual reactivity. The molecule possesses both an aromatic thiophene (B33073) ring, capable of undergoing electrophilic substitution reactions, and a primary amine group (-NH₂), which acts as a nucleophile. xdbiochems.comevitachem.com This bifunctionality allows for a diverse range of chemical transformations, making it an invaluable starting material for creating complex heterocyclic structures.

The amine group can readily participate in reactions such as acylation to form amides, nucleophilic substitution, and condensation reactions to form Schiff bases. evitachem.combohrium.com For instance, it undergoes microwave-induced condensation with iminodiacetic acid to yield piperazine-2,6-dione (B107378) derivatives. chemicalbook.insigmaaldrich.comchemicalbook.com It is also used as a reactant in the synthesis of various pyrimidine (B1678525) and acylguanidine derivatives. chemicalbook.insigmaaldrich.comchemicalbook.com

Simultaneously, the thiophene ring provides a stable aromatic core that can be further functionalized. This versatility makes this compound a key intermediate in multi-step syntheses. Several methods have been developed for its synthesis, including processes starting from 2-thiopheneethanol (B144495) or the reduction of 2-thiopheneacetonitrile, reflecting its importance in synthetic organic chemistry. dissertationtopic.netpatsnap.comgoogle.com

Interdisciplinary Relevance of this compound in Chemical Sciences

The utility of this compound extends far beyond fundamental synthesis, establishing its relevance in applied and interdisciplinary fields, most notably in medicinal chemistry and materials science. xdbiochems.com

In medicinal chemistry , this compound serves as a critical structural motif and intermediate for the synthesis of numerous pharmacologically active compounds. xdbiochems.com It is a key building block for several major antiplatelet drugs used to treat cardiovascular and cerebrovascular diseases, including Ticlopidine, Clopidogrel, and Prasugrel. patsnap.com The thiophene moiety is a bioisostere of the benzene (B151609) ring, and its incorporation into drug candidates can modulate biological properties. beilstein-journals.org Research has demonstrated its use in creating derivatives with a range of potential therapeutic activities.

Table 2: Research Findings on this compound Derivatives in Medicinal Chemistry

| Derivative Class | Research Focus | Investigated Activity |

|---|---|---|

| Geldanamycin Derivatives | Synthesis of new analogues targeting Hsp90. | HCV replication inhibition. chemicalbook.inchemicalbook.com |

| Isatin (B1672199) Schiff Bases | Synthesis of Schiff base conjugates and their Mannich bases. | Anti-inflammatory and antitubercular activity. bohrium.com |

| Thiophene-2-carboximidamides | Design of double-headed inhibitors. | Inhibition of neuronal nitric oxide synthase (nNOS). acs.org |

| Propiophenone Analogues | Exploration of bupropion (B1668061) analogues. | Antagonism of human nicotinic acetylcholine (B1216132) receptors (nAChRs). beilstein-journals.org |

In materials science , the electronic properties of the thiophene ring are harnessed for the development of advanced functional materials. Thiophene derivatives are known for their potential as organic semiconductors. xdbiochems.com this compound is used to functionalize multiwall carbon nanotubes (MWCNTs), modifying their surface chemistry for applications in organic photovoltaic cells. sigmaaldrich.comsigmaaldrich.comchemicalbook.com Furthermore, in the field of perovskite technology, its protonated form, Thiophene-2-ethylammonium iodide (TEAI), acts as an organic spacer cation. evitachem.comresearchgate.net This application is crucial for forming stable 2D/3D perovskite thin films, which have shown promise in high-performance photodetectors and solar cells with improved stability. evitachem.comresearchgate.net

Table 3: Applications of this compound in Materials Science Research

| Application Area | Specific Use | Outcome |

|---|---|---|

| Carbon Nanomaterials | Functionalization of multiwall carbon nanotubes (MWCNTs). | Modifies surface chemistry for enhanced performance in organic photovoltaic cells. sigmaaldrich.comchemicalbook.com |

| Organic Electronics | Building block for organic semiconductors. | Development of materials for organic thin-film transistors and solar cells. xdbiochems.com |

| Perovskite Devices | As Thiophene-2-ethylammonium iodide (TEAI), an organic spacer. | Formation of stable 2D/3D perovskite structures for high-performance photodetectors. evitachem.comresearchgate.net |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-thiophen-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c7-4-3-6-2-1-5-8-6/h1-2,5H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLUYXIJZLDNIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60952773 | |

| Record name | 2-(Thiophen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30433-91-1, 64059-34-3 | |

| Record name | 2-Thiopheneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30433-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene-2-ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030433911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiopheneethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064059343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Thiophen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophene-1-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thiophene-2-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Thiophene 2 Ethylamine and Its Derivatives

Historical Overview of Thiophene-2-ethylamine Synthesis Routes

Early methods for synthesizing this compound often involved multi-step processes that utilized readily available but sometimes hazardous reagents.

Nitromethane (B149229) Methodologies

One of the prominent historical routes is the nitromethane method. google.com This process begins with the Vilsmeier-Haack reaction, where thiophene (B33073) is reacted with N,N-Dimethylformamide (DMF) and phosphorus oxychloride to produce 2-thiophenecarboxaldehyde. google.comdissertationtopic.net The resulting aldehyde then undergoes a condensation reaction with nitromethane, often catalyzed by a weak base, to form 2-(2-nitrovinyl)thiophene. google.comgoogleapis.com

This intermediate, 2-(2-nitrovinyl)thiophene, is then reduced to the target compound, this compound. google.com Several reducing agents have been employed for this transformation. epo.org Lithium aluminum hydride (LiAlH₄) in a solvent like anhydrous tetrahydrofuran (B95107) (THF) is effective, reducing the nitroalkene to the corresponding amine. googleapis.comresearchgate.net Another approach involves using boron-containing reducing agents, such as diborane (B8814927) (B₂H₆), which has been shown to be an improved method for this reduction. googleapis.comgoogle.com The reaction with diborane is typically carried out in an inert organic solvent at cool temperatures (e.g., 8° to 15° C). google.com

Table 1: Comparison of Reducing Agents for 2-(2-nitrovinyl)thiophene

| Reducing Agent/System | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF | Room Temp, 12h | 79% | researchgate.net |

| BH₃-THF/NaBH₄ (catalytic) | THF | Reflux | 75% | researchgate.net |

| Diborane (B₂H₆) | Inert Organic Solvent | 8-15 °C, 1-40h | 83.4% | googleapis.comgoogle.com |

Malonic Condensation Approaches

The malonic condensation approach, also known as the Knoevenagel condensation, represents another pathway. dissertationtopic.netwikipedia.org This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as malonic acid or its esters (e.g., diethyl malonate), in the presence of a weak base catalyst. wikipedia.orglscollege.ac.in In the context of this compound synthesis, 2-thiophenecarboxaldehyde is the starting aldehyde. dissertationtopic.net

A specific variation, the Doebner modification, utilizes pyridine (B92270) as a base and solvent, which facilitates a subsequent decarboxylation when a carboxylic acid like malonic acid is used as the active methylene compound. wikipedia.orgorganic-chemistry.org While this general synthetic strategy is well-established for creating α,β-unsaturated systems, its specific application for the full synthesis of this compound is noted as a potential route, though less detailed in comparison to other methods. dissertationtopic.netlscollege.ac.in The initial condensation product would require further reduction and functional group manipulation to yield the final ethylamine (B1201723).

2-Thiophene Acetonitrile (B52724) Methods

A significant historical route proceeds through the intermediate 2-thiophene acetonitrile. This method typically starts with the preparation of 2-chloromethyl thiophene from thiophene, which is then reacted with a cyanide salt, such as sodium cyanide (NaCN), to produce 2-thiophene acetonitrile. epo.org This approach, however, involves the use of highly toxic cyanide reagents. google.com

The final and critical step is the reduction of the nitrile group of 2-thiophene acetonitrile to an amine. Various reduction methods have been reported, but many presented challenges for industrial-scale application due to cost, safety, or insufficient yields. googleapis.com The use of lithium aluminum hydride is one such method. epo.org Catalytic hydrogenation has also been explored, although thiophene compounds are known to poison many common hydrogenation catalysts. googleapis.com Despite this, successful reductions have been achieved using catalysts like Raney nickel under pressure, often in the presence of a base like potassium hydroxide (B78521) or in an acidic solvent mixture. googleapis.com

Table 2: Selected Conditions for Catalytic Hydrogenation of 2-Thiophene Acetonitrile

| Catalyst | Solvent/Additive | Pressure (bars) | Temperature (°C) | Yield | Reference |

|---|---|---|---|---|---|

| Raney Nickel | Ethanol (B145695), Potassium Hydroxide | 15 - 40 | 50 | 49% | googleapis.com |

| Raney Nickel | Ethanol, Water, Lithium Hydroxide | 26 - 40 | N/A | 69.7% | googleapis.com |

| Raney Nickel | Ethanol, Acetic Acid | 8 - 32 | 50 | 51% | googleapis.com |

Contemporary Synthetic Strategies for this compound

More modern syntheses often prioritize cost-effectiveness, milder reaction conditions, and reduced environmental impact, focusing on a five-reaction sequence starting from inexpensive thiophene. google.com This approach is centered around the key intermediate, 2-thiopheneethanol (B144495). google.compatsnap.com

Grignard Reaction-Based Synthesis from 2-Bromothiophene (B119243) and Ethylene (B1197577) Oxide

This contemporary route commences with the bromination of thiophene to yield 2-bromothiophene. google.compatsnap.com Various brominating agents and solvents can be used for this step. patsnap.com

The crucial step is the formation of a Grignard reagent from 2-bromothiophene by reacting it with magnesium chips in an anhydrous solvent like ether or tetrahydrofuran (THF). google.com This organometallic intermediate is then reacted with ethylene oxide in an addition reaction to form 2-thiopheneethanol after an acidic workup. google.com The reaction conditions, such as temperature and molar ratios of reactants, are controlled to optimize the yield of 2-thiopheneethanol. google.com

Table 3: Example Conditions for 2-Thiopheneethanol Synthesis via Grignard Reaction

| Anhydrous Solvent | Mg:2-Bromothiophene (Molar Ratio) | Ethylene Oxide Addition Temp. | Reference |

|---|---|---|---|

| Ether, Toluene, or THF | 1 : 1-1.8 | 0-20 °C | google.com |

| Toluene and THF (1:1) | 1 : 1.35 | 9 °C | google.com |

Esterification and Ammonolysis of 2-Thiopheneethanol

The final stage in this modern pathway is the conversion of 2-thiopheneethanol into this compound. google.com This is achieved through a two-step process involving esterification followed by ammonolysis. google.com

First, the hydroxyl group of 2-thiopheneethanol is converted into a better leaving group through esterification. This can be accomplished by reacting it with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a phase-transfer catalyst. google.com The resulting sulfonate ester is then subjected to ammonolysis. In this step, the ester is treated with ammonia (B1221849), typically liquefied ammonia under pressure, which acts as a nucleophile and displaces the sulfonate group to form the final product, this compound. google.com This method avoids the use of harsh reducing agents and toxic materials associated with older routes. google.com

Solid Base Catalysis in Esterification

One method employs solid base catalysis for the esterification of 2-thiophene-ethanol with p-toluenesulfonyl chloride. google.com This reaction is typically carried out in an organic solvent. The use of a solid base offers advantages such as easier separation from the reaction mixture and potential for recycling, which aligns with greener synthesis principles. google.com The reaction temperature is controlled between -10 and 50 °C, with a soaking time of 2 to 12 hours. google.com After the reaction, the mixture is filtered to separate the solid catalyst, and the filtrate is concentrated to obtain the crude ester product. google.com

Pressurized Ammonification Techniques

Following esterification, the resulting intermediate, an ester of 2-thiophene-ethanol, undergoes ammonification. This step involves reacting the ester with liquid ammonia under pressure to generate 2-thienylethamino-4-toluenesulfonate. google.com The entire process, including a final dissociation step with a solid base in an organic solvent, is conducted in a non-aqueous medium. google.com This approach is designed to be environmentally friendly by avoiding the discharge of wastewater and allowing for the recycling of solid waste materials. google.com The synthesis of this compound from 2-thiophene ethanol can also be achieved through a two-step process of esterification and ammonolysis, which is noted for its mild reaction conditions and simple process. google.com

Oxime Reduction Pathways

Another significant synthetic route involves the formation and subsequent reduction of an oxime intermediate. This pathway offers an alternative to the esterification route and can be achieved using various reducing agents.

Reduction of 2-Thiopheneacetaldehyde Oxime via NaBH4/CuSO4/Amberlyst-15 System

A specific method for producing this compound involves the reduction of 2-thiopheneacetaldehyde oxime. google.com This process starts with the oxidation of 2-thiophene ethanol to 2-thiophene aldehyde, which then reacts with hydroxylamine (B1172632) hydrochloride to form the oxime. google.comchemicalbook.com The subsequent reduction of the oxime is carried out using a system composed of sodium borohydride (B1222165) (NaBH4), copper(II) sulfate (B86663) (CuSO4), and Amberlyst-15, a solid acid catalyst. google.com This reduction system is notable for its safety, mild reaction conditions (0°C to room temperature), and high yield of 85%. Furthermore, the Amberlyst-15 catalyst can be regenerated and reused. google.com The reaction is typically performed in tetrahydrofuran at room temperature. google.com

| Reagent/Catalyst | Role | Benefit |

| NaBH4 | Reducing Agent | Effective in converting the oxime to an amine. |

| CuSO4 | Co-catalyst | Enhances the reducing power of NaBH4. |

| Amberlyst-15 | Solid Acid Catalyst | Facilitates the reaction and is recyclable. google.com |

Reduction of 2-(2-nitroethenyl)thiophene

An alternative precursor for this compound is 2-(2-nitroethenyl)thiophene, which can be synthesized from 2-thiophenecarboxaldehyde and nitromethane. prepchem.com The reduction of this nitroalkene to the corresponding amine can be accomplished using a boron-containing reducing agent, with diborane being a preferred option. google.com This process is conducted at a reduced temperature of about 5° to 20° C for 8 to 72 hours. google.com Another approach involves hydrogenation in an autoclave at 120°C for 12 hours. chemicalbook.com

Microwave-Induced Condensation Reactions

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to shorter reaction times, higher yields, and reduced solvent usage compared to conventional heating methods. researchgate.net this compound can undergo microwave-induced condensation with iminodiacetic acid to form piperazine-2,6-dione (B107378) derivatives. chemicalbook.comsigmaaldrich.com While this specific example illustrates a derivatization of the target compound, the application of microwave technology to the primary synthesis of thiophene derivatives is an active area of research, aiming to improve efficiency and align with green chemistry principles. researchgate.netclockss.org The Gewald reaction, a classic method for synthesizing 2-aminothiophenes, has been successfully adapted to microwave-assisted conditions, significantly increasing reaction rates. clockss.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is a growing trend in the synthesis of this compound and its derivatives. researchgate.netscribd.com These principles aim to reduce waste, use safer solvents, improve energy efficiency, and utilize renewable feedstocks. acs.org

One notable example is a synthetic method that proceeds entirely in a non-aqueous medium, starting from 2-thiophene-ethanol. google.com This process involves esterification and ammonification and is designed to eliminate wastewater discharge and enable the recycling of solid materials. google.com The use of solid base catalysts in the esterification step also contributes to the greenness of the synthesis by simplifying purification and allowing for catalyst reuse. google.com

Furthermore, the development of solvent-free reaction conditions, such as those used in some Gewald syntheses of 2-aminothiophenes, represents a significant step towards more environmentally benign processes. psu.edu These methods reduce the reliance on organic solvents, which are often a major contributor to chemical waste. acs.orgpsu.edu The use of recyclable catalysts, like the Amberlyst-15 in the oxime reduction pathway, further exemplifies the integration of green chemistry into the synthesis of thiophene compounds. google.com

| Green Chemistry Principle | Application in this compound Synthesis |

| Waste Prevention | Non-aqueous synthesis route prevents wastewater. google.com |

| Safer Solvents & Auxiliaries | Solvent-free reaction conditions are being developed. psu.edu |

| Design for Energy Efficiency | Microwave-assisted reactions can reduce energy consumption. researchgate.net |

| Catalysis | Use of recyclable solid catalysts like solid bases and Amberlyst-15. google.comgoogle.com |

Non-Aqueous Medium Processes

A method for synthesizing 2-thiophene ethylamine in a non-aqueous medium has been developed, offering a greener production route. google.com This process begins with 2-thiophene-ethanol as the starting material and proceeds through three main steps: esterification, ammonification, and dissociation, all carried out in an organic solvent. google.com The key advantage of this method is the elimination of wastewater discharge, as the entire process is conducted without water. google.com

The synthesis involves the following stages:

Esterification: 2-thiophene-ethanol reacts with p-toluenesulfonyl chloride in an organic solvent, catalyzed by a solid base, to form an esterified intermediate. google.com

Ammonification: The esterified product is then treated with liquid ammonia under pressure to yield 2-thienylethamino-4-toluenesulfonate. google.com

Dissociation: Finally, the 2-thienylethamino-4-toluenesulfonate reacts with a solid base in an organic solvent to produce the final product, this compound. google.com

This non-aqueous approach not only prevents water pollution but also allows for the recycling of solid waste materials. The reaction conditions are reported to be mild, and the post-treatment process is simplified, leading to high yields suitable for industrial-scale production. google.com

Solid Waste Recycling and Reuse Strategies

In conjunction with non-aqueous synthesis methods, strategies for solid waste recycling and reuse contribute to a more environmentally friendly production of this compound. The non-aqueous process itself is designed to minimize waste by allowing for the recycling of solid byproducts. google.com For instance, the solid base used in the esterification and dissociation steps can potentially be recovered and reused. google.com

Another approach to reduce waste and environmental impact involves the use of supported reagents and catalysts that can be easily separated from the reaction mixture and regenerated. For example, a synthetic method for 2-thiophene ethylamine utilizes loaded pyridinium (B92312) chlorochromate (PCC/SiO2) as an oxidant. This supported oxidant has the advantage of being easily recoverable after the reaction, thus minimizing waste. google.com Similarly, the reduction step in this particular synthesis employs a NaBH4/CuSO4/Amberlyst-15 system, where the Amberlyst-15 resin is recyclable. google.com

Industrial settings are also adopting measures for managing solid waste generated during chemical manufacturing. General practices include the secure storage of solid wastes like oil-soaked cotton and discarded containers, which are then handed over to authorized recyclers. environmentclearance.nic.in

Catalytic Approaches for Reduced Environmental Impact

Catalytic methods are at the forefront of developing greener synthetic routes for this compound and its precursors, aiming to reduce the environmental footprint of the chemical industry. scribd.comrsc.org These approaches often focus on using recyclable catalysts, milder reaction conditions, and reducing the generation of hazardous byproducts. rsc.org

One notable example is the synthesis of 2-thiophene-ethanol, a key precursor to this compound, via a Heck coupling reaction. This method uses a catalytic amount of palladium, which avoids the need for Grignard reagents and their associated harsher reaction conditions. The palladium catalyst can be recovered and reused, making the process more sustainable and suitable for industrial production. patsnap.com

Another green chemistry approach involves the use of supported catalysts. For instance, the oxidation of 2-thiophene ethanol to 2-thiopheneacetaldehyde can be achieved using pyridinium chlorochromate (PCC) supported on silica (B1680970) (PCC/SiO2). This supported catalyst offers high yields and is easily recovered, reducing environmental pollution. google.com Furthermore, the reduction of 2-thiophene acetaldehyde (B116499) oxime to this compound has been successfully carried out using a NaBH4/CuSO4/Amberlyst-15 system. This system is advantageous due to its operational safety, mild reaction conditions (0°C to room temperature), and the reusability of the Amberlyst-15 resin. google.com

The broader trend in chemical synthesis is moving towards catalytic processes that minimize waste and energy consumption, aligning with the principles of green chemistry. scribd.com

Synthesis of this compound Schiff Base Ligands

Schiff base ligands derived from this compound are synthesized through condensation reactions with various carbonyl-containing compounds. These ligands are of interest due to their ability to form stable complexes with metal ions.

Condensation with Substituted Phenols

This compound based Schiff base ligands can be prepared through the condensation reaction with substituted salicylaldehydes. For example, reacting this compound with 2-hydroxybenzaldehyde, 2-hydroxy-5-nitrobenzaldehyde, or 5-bromo-2-hydroxybenzaldehyde yields the corresponding Schiff base ligands: 2-((E)-(2-(thiophen-2-yl)ethylimino)methyl)phenol (L¹H), 2-((E)-(2-(thiophen-2-yl)ethylimino)methyl)-4-nitrophenol (L²H), and 2-((E)-(2-(thiophen-2-yl)ethylimino)methyl)-4-bromophenol (L³H) respectively. researchgate.netbohrium.com The synthesis is typically carried out by refluxing the reactants in a suitable solvent like ethanol. nih.gov These Schiff bases can then be used to synthesize metal complexes with transition metals such as Co(III), Ni(II), and Cu(II). researchgate.netbohrium.com

| Ligand Name | Starting Materials |

| 2-((E)-(2-(thiophen-2-yl)ethylimino)methyl)phenol (L¹H) | This compound, 2-hydroxybenzaldehyde |

| 2-((E)-(2-(thiophen-2-yl)ethylimino)methyl)-4-nitrophenol (L²H) | This compound, 2-hydroxy-5-nitrobenzaldehyde |

| 2-((E)-(2-(thiophen-2-yl)ethylimino)methyl)-4-bromophenol (L³H) | This compound, 5-bromo-2-hydroxybenzaldehyde |

Reactions with Isatin (B1672199) Derivatives

Schiff base conjugates of this compound can also be synthesized by reacting it with isatin and its derivatives. jpionline.org For instance, the condensation of 5-Fluoroisatin with this compound results in a Schiff base that can serve as a precursor for the synthesis of various Mannich bases. jpionline.orgevitachem.com These subsequent reactions involve the addition of formaldehyde (B43269) and a secondary amine to the initial Schiff base. evitachem.com The synthesis of these isatin-based Schiff bases and their derivatives is often carried out to explore their potential biological activities. jpionline.org

| Product | Reactants |

| Schiff base conjugate | 5-Fluoroisatin, this compound |

| Mannich bases | Schiff base of 5-Fluoroisatin and this compound, formaldehyde, various secondary amines |

Derivatization with Imminodiacetic Acid

This compound can undergo derivatization with iminodiacetic acid. chemicalbook.comsigmaaldrich.comchemicalbook.in This reaction, often facilitated by microwave irradiation, leads to the formation of piperazine-2,6-dione derivatives. chemicalbook.comsigmaaldrich.comchemicalbook.in This synthetic route highlights the versatility of this compound as a building block in creating more complex heterocyclic structures. chemicalbook.comsigmaaldrich.comchemicalbook.in

Synthesis of this compound Thiourea (B124793) Derivatives

The synthesis of thiourea derivatives incorporating the this compound moiety has been explored for various applications, including their potential as antimicrobial and antiviral agents. A common synthetic strategy involves the reaction of this compound hydrochloride with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN), to form the corresponding thiophene-2-ethylthiourea. niscpr.res.in This intermediate can then be further reacted to produce a variety of derivatives.

One notable example is the synthesis of novel aliphatic thiourea derivatives containing an s-triazine moiety. In this process, thiophene-2-ethylthiourea is first reacted with cyanuric chloride. The resulting product, 2-(thiophene-2-ethylthioureido)-4,6-dichloro-s-triazine, is then treated with morpholine, followed by various aryl ureas to yield a library of 2,4,6-trisubstituted 1,3,5-s-triazine derivatives. niscpr.res.in The structure of these newly synthesized compounds is typically confirmed using analytical techniques such as elemental analysis, ¹H NMR, IR, and mass spectrometry. niscpr.res.in

The general synthetic approach for preparing asymmetric thioureas involves the reaction of an amine, such as (S)-1-(2-pyridyl)ethylamine, with an isothiocyanate. mdpi.com This reaction is often carried out in a solvent like diethyl ether at 0 °C and can produce the desired thiourea derivatives in good yields. mdpi.com

Table 1: Synthesis of this compound Thiourea Derivatives

| Starting Material | Reagent(s) | Product | Key Findings |

|---|---|---|---|

| This compound hydrochloride | KSCN, THF | Thiophene-2-ethylthiourea | Intermediate for further synthesis. niscpr.res.in |

| Thiophene-2-ethylthiourea | Cyanuric chloride, Acetone, NaHCO₃ | 2-(Thiophene-2-ethylthioureido)-4,6-dichloro-s-triazine | Key intermediate in the synthesis of s-triazine derivatives. niscpr.res.in |

| 2-(Thiophene-2-ethylthioureido)-4,6-dichloro-s-triazine | Morpholine, Aryl ureas | 2-(Thiophene-2-ethylthioureido)-4-(morpholino)-6-(substituted ureido)-s-triazines | Resulting compounds showed moderate to good antimicrobial activity. niscpr.res.in |

Synthesis of this compound Containing Imidazolones

Imidazolones are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities. The incorporation of a this compound moiety into the imidazolone (B8795221) scaffold has been investigated to create novel derivatives with potential therapeutic applications. iajpr.com

A reported synthetic route to novel 5-imidazolones involves the reaction of various azlactones with this compound. iajpr.com This method provides a pathway to a range of substituted imidazolones. The synthesis of imidazolone derivatives often starts from basic building blocks, and various strategies can be employed, such as the reaction between different azlactones and amines. iajpr.com

Another approach to related heterocyclic systems involves the synthesis of 2,3-dihydroimidazo[1,2-c]thieno[3,2-e]pyrimidine-5(6H)-thione derivatives. This synthesis begins with a Gewald reaction to form a 2-aminothiophene intermediate. This intermediate is then reacted with carbon disulfide and ethylenediamine (B42938) under reflux to yield the final fused-ring system which contains an imidazoline-thione structure. iaea.org While this specific example does not directly use this compound, it demonstrates a method for creating complex heterocyclic systems that combine thiophene and imidazole-like rings. iaea.org

Table 2: Synthesis of this compound Containing Imidazolones and Related Structures

| Starting Material(s) | Reagent(s)/Conditions | Product | Key Findings |

|---|---|---|---|

| Azlactones, this compound | Not specified | 5-Imidazolone derivatives | Synthesis of novel imidazolones with potential antibacterial activity. iajpr.com |

| Cyclohexanone, Malononitrile, Sulfur | Triethylamine, Microwave irradiation | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Intermediate for imidazoline-thione synthesis via Gewald reaction. iaea.org |

Synthesis of this compound Based Amidophosphine Ligands

Amidophosphine ligands containing a thiophene moiety have been synthesized and their coordination chemistry with various metals, such as gold(I), has been studied. These ligands and their metal complexes have shown potential as cytotoxic agents. researchgate.net

A representative synthesis of such a ligand involves the reaction of an aminophosphine, like Ph₂PCH₂CH₂NH₂, with thiophenecarbonylchloride. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the HCl generated during the reaction. The resulting product is an amidophosphine ligand, C₄H₃SNHCOCH₂CH₂PPh₂, which incorporates both a thiophene ring and a phosphine (B1218219) group. researchgate.net The structure of this ligand and its metal complexes are often characterized by techniques like NMR spectroscopy and X-ray crystallography. researchgate.net

Table 3: Synthesis of a Thiophene-Based Amidophosphine Ligand

| Reactant 1 | Reactant 2 | Condition(s) | Product |

|---|

Strategies for Functionalization of Multiwall Carbon Nanotubes with this compound

The functionalization of multiwall carbon nanotubes (MWCNTs) is a crucial step to enhance their properties and facilitate their application in various fields, including composite materials and electronics. This compound is a suitable agent for the functionalization of MWCNTs. chemicalbook.com The covalent functionalization of carbon nanotubes can improve their dispersion in polymer matrices and introduce specific functionalities to their surface. researchgate.net

A common strategy for the covalent functionalization of MWCNTs involves an initial oxidation step, typically with strong acids like nitric acid, to introduce carboxylic acid groups (-COOH) on the nanotube surface. nih.govmdpi.com These carboxylated MWCNTs can then be reacted with thionyl chloride (SOCl₂) to form acyl chloride-functionalized MWCNTs (MWCNT-COCl). nih.gov The highly reactive acyl chloride groups can then readily react with the primary amine group of this compound in an amidation reaction. This process results in the covalent attachment of this compound molecules to the surface of the MWCNTs via amide linkages. nih.gov

This functionalization can alter the surface chemistry of the MWCNTs, potentially improving their interaction with other materials. The success of the functionalization is typically confirmed by analytical techniques such as Fourier-transform infrared spectroscopy (FTIR), X-ray photoelectron spectroscopy (XPS), and Raman spectroscopy. mdpi.com

Table 4: General Strategy for Functionalization of MWCNTs with this compound

| Step | Procedure | Intermediate/Product | Purpose |

|---|---|---|---|

| 1. Oxidation | Refluxing MWCNTs with nitric acid. nih.govmdpi.com | Carboxylated MWCNTs (MWCNT-COOH) | To introduce carboxylic acid functional groups on the MWCNT surface. nih.govmdpi.com |

| 2. Acylation | Reacting MWCNT-COOH with thionyl chloride (SOCl₂). nih.gov | Acyl chloride-functionalized MWCNTs (MWCNT-COCl) | To activate the carboxylic acid groups for subsequent amidation. nih.gov |

Advanced Spectroscopic and Analytical Characterization of Thiophene 2 Ethylamine and Its Metal Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of thiophene-2-ethylamine and tracking the changes upon complexation with metal ions. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms within the molecule.

The ¹H-NMR spectrum of this compound exhibits characteristic signals for the protons of the thiophene (B33073) ring and the ethylamine (B1201723) side chain. The aromatic protons on the thiophene ring typically appear as multiplets in the range of δ 6.8–7.2 ppm. The protons of the ethylamine group (-CH₂-CH₂-NH₂) give rise to distinct signals. For instance, in some imidazolone (B8795221) derivatives of this compound, the two methylene (B1212753) groups appear as triplets at approximately δ 2.88-2.96 ppm and δ 3.14-3.40 ppm. ijtra.com

Upon formation of metal complexes, significant shifts in the ¹H-NMR signals are observed, indicating the coordination of the ligand to the metal center. For example, in zinc(II) and cadmium(II) complexes with a Schiff base ligand derived from this compound, the imine proton (-N=CH-) signal appears as a singlet at δ 8.54 ppm for the zinc complex and δ 8.61 ppm for the cadmium complex. acs.org The aromatic protons of the thiophene ring in these complexes are observed as multiplets and doublets in the range of δ 7.19-7.91 ppm. acs.org The methylene protons of the ethylamine moiety also show shifts and changes in multiplicity upon complexation, confirming the involvement of the nitrogen atom in coordination. acs.org In some ruthenium(II) complexes, the methylene protons of the ethylamine ligand appear as multiplets at δ 2.75 and 3.46 ppm. rsc.org

Table 1: Selected ¹H-NMR Data for this compound Derivatives and Complexes

| Compound/Complex | Functional Group | Chemical Shift (δ, ppm) |

|---|---|---|

| Imidazolone derivative of this compound | -CH₂-CH₂- | 2.88-2.96 (t), 3.14-3.40 (t) |

| [Zn(DE)Cl₂] | -N=CH- | 8.54 (s) |

| Thiophene-H | 7.21-7.91 (m, d) | |

| [Cd(DE)Br₂] | -N=CH- | 8.61 (s) |

| Thiophene-H | 7.19-7.70 (m, d) | |

| Ruthenium(II) Complex | -CH₂- | 2.75 (m), 3.46 (m) |

DE = (E)-N¹,N¹-diethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine

The ¹³C-NMR spectrum of this compound and its derivatives provides complementary structural information. The carbon atoms of the thiophene ring typically resonate in the aromatic region of the spectrum. For a Schiff base derived from this compound, the thiophene carbons can appear at δ 128.02, 131.94, 133.56, and 143.51 ppm. acs.org The imine carbon (-N=CH-) shows a characteristic signal around δ 158.51 ppm. acs.org The carbons of the ethylamine side chain are found at approximately δ 58.90 and 56.11 ppm. acs.org

Coordination to a metal ion also influences the ¹³C-NMR spectrum. In a zinc(II) complex, the thiophene ring carbons were observed at δ 128.5, 127.1, 142.48, and 130.0 ppm, while the imine carbon resonated at δ 154.7 ppm. acs.org The ethylamine carbons in this complex appeared at δ 59.4 and 53.3 ppm. acs.org These shifts confirm the electronic changes in the ligand upon complexation.

Table 2: Selected ¹³C-NMR Data for a this compound Schiff Base and its Zn(II) Complex

| Atom | Ligand (DE) Chemical Shift (δ, ppm) | [Zn(DE)Cl₂] Chemical Shift (δ, ppm) |

|---|---|---|

| Thiophene-C | 128.02, 131.94, 133.56, 143.51 | 127.1, 128.5, 130.0, 142.48 |

| -N=CH- | 158.51 | 154.7 |

| =N-CH₂- | 58.90 | 59.4 |

| -CH₂-N- | 56.11 | 53.3 |

DE = (E)-N¹,N¹-diethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in this compound and its metal complexes and determining the mode of coordination. The free ligand exhibits characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic parts, C=C stretching of the thiophene ring, and C-S stretching vibrations. ijtra.com The N-H stretching vibrations are typically observed around 3300 cm⁻¹.

Upon complexation, particularly through the formation of Schiff bases, the most significant change is the appearance of a new band corresponding to the imine (C=N) stretching vibration, which is typically observed in the region of 1606-1633 cm⁻¹. ijtra.comacs.org The disappearance of the N-H stretching band of the primary amine and the C=O stretching band of the aldehyde (if a Schiff base is formed) confirms the condensation reaction. researchgate.net

In metal complexes, the coordination of the imine nitrogen is confirmed by a shift in the ν(C=N) band. acs.orgacs.org Furthermore, the appearance of new bands at lower frequencies (typically in the 564-578 cm⁻¹ range) can be attributed to the metal-nitrogen (ν(M-N)) stretching vibration, providing direct evidence of coordination. acs.orgacs.org The bands associated with the thiophene ring, such as ν(C=C) and ν(C-S), often remain largely unchanged, suggesting that the thiophene sulfur is not typically involved in coordination to the metal center. acs.orgacs.org

Table 3: Key IR Frequencies (cm⁻¹) for this compound Derivatives and Metal Complexes

| Compound/Complex | ν(C=N) | ν(C=C)thiophene | ν(C-S) | ν(M-N) |

|---|---|---|---|---|

| Imidazolone derivative | 1606 | 645 | - | - |

| [Cu(DE)Cl₂] | 1633 | 1463, 1386 | 805 | 572 |

| [Zn(DE)Cl₂] | 1627 | 1430, 1388 | 845 | 644 |

| [Cd(DE)Br₂] | 1631 | 1427, 1340 | 851 | 566 |

DE = (E)-N¹,N¹-diethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for studying the electronic structure of this compound and its metal complexes. The spectrum of thiophene itself shows absorption bands related to π → π* transitions. spectrabase.com Schiff base ligands derived from this compound typically exhibit intense absorption bands in the UV region corresponding to π → π* and n → π* transitions associated with the aromatic ring and the imine group. acs.orgresearchgate.net For example, a Schiff base ligand showed bands at 268 nm (π → π) and 283 nm (n → π). acs.org

Upon complexation with metal ions, these bands may shift, and new bands may appear in the visible region, which are often associated with d-d electronic transitions of the metal ion or ligand-to-metal charge transfer (LMCT) transitions. acs.orgnih.gov For instance, the UV-Vis spectra of Cu(II), Zn(II), and Cd(II) complexes of a thiophene-derived Schiff base showed shifts in the ligand-centered transitions, with the π → π* band appearing around 263-265 nm and the n → π* band around 280-281 nm. acs.org The presence of these bands helps in confirming the coordination of the ligand to the metal ion and provides insights into the geometry of the resulting complex. nih.govmdpi.com

Table 4: UV-Vis Spectral Data (λmax, nm) for a this compound Schiff Base and its Metal Complexes in DMSO

| Compound | π → π* Transition | n → π* Transition |

|---|---|---|

| Ligand (DE) | 268 | 283 |

| [Cu(DE)Cl₂] | 265 | 281 |

| [Zn(DE)Cl₂] | 264 | 281 |

| [Cd(DE)Br₂] | 263 | 280 |

DE = (E)-N¹,N¹-diethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and confirming the composition of this compound and its derivatives. nih.govkingdraw.com The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight of approximately 127.21 g/mol . nih.govavantorsciences.com

For metal complexes, mass spectrometry confirms the successful synthesis and stoichiometry of the compounds. acs.org The mass spectra of complexes often show fragments corresponding to the molecular ion of the complex or fragments resulting from the loss of counter-ions or parts of the ligand. acs.orgmdpi.com For example, the mass spectrum of a zinc(II) complex with a thiophene-derived Schiff base ligand was consistent with its proposed structure. bohrium.com This technique is invaluable for verifying the integrity of the synthesized complexes. acs.orgresearchgate.net

Single Crystal X-ray Diffraction (SCXRD)

For instance, X-ray diffraction studies on zinc(II) and cadmium(II) complexes with a Schiff base ligand derived from this compound revealed a distorted tetrahedral geometry around the metal centers. acs.orgacs.org In a one-dimensional cobalt(III) complex, the Co(III) ion adopts a distorted octahedral geometry, coordinated by two Schiff base ligands and two bridging thiocyanate (B1210189) ligands. nih.govresearchgate.net These studies provide unambiguous evidence of the coordination mode of the ligand and the precise geometry of the metal coordination sphere, which are crucial for understanding the properties and reactivity of these complexes. acs.orgnih.gov

Table 5: Selected Crystallographic Data for Metal Complexes of this compound Derivatives

| Complex | Crystal System | Space Group | Metal Coordination Geometry |

|---|---|---|---|

| [Zn(DE)Cl₂] | - | - | Distorted Tetrahedral |

| [Cd(DE)Br₂] | - | - | Distorted Tetrahedral |

| [Co(μ₁,₃-SCN)L₂]n | Orthorhombic | Pca2₁ | Distorted Octahedral |

DE = (E)-N¹,N¹-diethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine; L = 4-bromo-2-((Z)-{[2-(thiophen-2-yl)ethyl]imino}methyl)phenol

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is crucial for verifying the purity and stoichiometry of newly synthesized compounds, including Schiff bases and metal complexes derived from this compound. The experimental values are compared with the calculated theoretical values to confirm the proposed chemical formula.

For instance, in the synthesis of Schiff base complexes, elemental analysis is routinely employed. The calculated and found percentages of C, H, and N for various metal complexes of thiophene-derived ligands are typically in close agreement, confirming the successful coordination of the ligand to the metal center. acs.orgsphinxsai.com For a Schiff base derived from the condensation of 2-acetylthiophene (B1664040) and isatin-3-hydrazone, the elemental analysis data was instrumental in confirming its structure. ekb.eg Similarly, for a series of new amide derivatives of 13-docosenoic acid, including one with this compound, the found elemental analysis values for C, H, N, and S closely matched the calculated values, thereby verifying their synthesis. sci-hub.se

Below is a table showcasing representative elemental analysis data for a thiophene-derived Schiff base metal complex:

| Compound | Element | Calculated (%) | Found (%) |

| [Cu(DE)Cl₂] | C | 38.32 | 38.39 |

| H | 5.26 | 5.43 | |

| N | 8.12 | 8.45 | |

| [Zn(DE)Cl₂] | C | 38.12 | 38.28 |

| H | 5.23 | 5.24 | |

| N | 8.08 | 8.00 | |

| [Cd(DE)Br₂] | C | 27.38 | 27.51 |

| H | 3.76 | 3.71 | |

| N | 5.81 | 5.86 |

Table based on data from reference acs.org. DE refers to (E)-N¹,N¹-Diethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine, a Schiff base derived from a thiophene aldehyde.

Electrochemical Methods for Characterization

Electrochemical techniques are powerful tools for studying the behavior of this compound, particularly in the context of corrosion inhibition and the characterization of modified electrodes.

Potentiodynamic polarization studies are conducted to evaluate the corrosion inhibition properties of compounds like this compound. utm.myresearchgate.net This technique involves changing the potential of a working electrode (e.g., mild steel) and measuring the resulting current. The data obtained can determine the corrosion current density (Icorr), corrosion potential (Ecorr), and Tafel slopes, which provide insights into the inhibition mechanism.

Studies have shown that this compound acts as a mixed-type inhibitor for mild steel in acidic media, meaning it suppresses both the anodic and cathodic reactions of the corrosion process. utm.myresearchgate.net The inhibition efficiency generally increases with the concentration of the inhibitor. utm.myresearchgate.net The polarization curves shift to lower current densities in the presence of this compound, indicating the formation of a protective film on the metal surface. utm.myrsc.org

The following table presents data from a potentiodynamic polarization study of this compound as a corrosion inhibitor for mild steel in 0.5M H₂SO₄.

| Inhibitor Concentration (M) | Icorr (A/cm²) | Ecorr (mV vs. Ag/AgCl) | Inhibition Efficiency (%) |

| 0 | 1.15E-03 | -483 | - |

| 1.00E-04 | 2.10E-04 | -490 | 81.7 |

| 5.00E-04 | 1.21E-04 | -486 | 89.5 |

| 1.00E-03 | 7.90E-05 | -479 | 93.1 |

| 5.00E-03 | 2.50E-05 | -470 | 97.8 |

Table adapted from data in reference researchgate.net.

Electrochemical Impedance Spectroscopy is another valuable technique for investigating the corrosion inhibition performance of this compound. utm.myresearchgate.net EIS measures the impedance of a system over a range of frequencies, providing information about the resistance and capacitance of the electrode-electrolyte interface.

In corrosion studies, an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon the addition of an inhibitor like this compound suggest the formation of a protective adsorbed layer on the metal surface. utm.myresearchgate.netresearchgate.net The Nyquist plots for inhibited systems typically show a larger semicircle diameter compared to the uninhibited system, corresponding to a higher corrosion resistance. utm.myresearchgate.net The data can be fitted to an equivalent circuit model to quantify the electrochemical parameters.

Here is a table summarizing EIS data for mild steel in 0.5M H₂SO₄ in the absence and presence of this compound (TEA).

| Inhibitor Concentration (M) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |

| 0 | 45.4 | 179.0 | - |

| 1.00E-04 | 149.3 | 110.0 | 69.6 |

| 5.00E-04 | 332.1 | 79.8 | 86.3 |

| 1.00E-03 | 549.5 | 60.1 | 91.7 |

| 5.00E-03 | 1180.0 | 45.3 | 96.1 |

Table adapted from data in reference researchgate.net.

Surface Analysis Techniques for Modified Materials

Surface analysis techniques are essential for visualizing the morphology and elemental composition of surfaces modified with this compound and its derivatives.

Field Emission Scanning Electron Microscopy provides high-resolution images of the surface topography of a material. polito.it In corrosion inhibition studies, FESEM is used to compare the surface of a metal sample exposed to a corrosive environment with and without an inhibitor. For instance, micrographs of mild steel immersed in an acidic solution show a severely damaged and pitted surface. utm.myresearchgate.net In contrast, the surface of mild steel protected by this compound appears much smoother, indicating effective inhibition of corrosion. utm.myresearchgate.net

FESEM is also used to study the morphology of materials where this compound is a component, such as in the formation of perovskite films or the functionalization of other materials. d-nb.infoscienceopen.com

Energy Dispersive X-ray Spectroscopy is often coupled with FESEM to provide elemental analysis of the sample's surface. utm.myresearchgate.net EDX analysis can confirm the presence of the inhibitor on the metal surface by detecting the elements present in the inhibitor molecule, such as sulfur and nitrogen in the case of this compound. utm.myresearchgate.net

In studies of mild steel corrosion, EDX dot mapping has shown the adsorption of this compound onto the metal surface, with the distribution of sulfur, carbon, and nitrogen atoms indicating the formation of a protective layer. utm.myresearchgate.net EDX is also utilized to determine the elemental composition of complex materials, such as perovskites incorporating this compound, by quantifying the atomic percentages of the constituent elements. d-nb.info

An EDX spectrum of a protected metal surface will show peaks corresponding to the elements of the metal (e.g., Fe) as well as peaks for C, N, and S from the adsorbed this compound inhibitor.

Chemical Reactivity and Derivative Chemistry of Thiophene 2 Ethylamine

Schiff Base Formation

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, with the nitrogen atom connected to an aryl or alkyl group but not hydrogen. They are readily synthesized through the condensation of a primary amine with an aldehyde or a ketone. ijrpr.com Thiophene-2-ethylamine, with its primary amine functionality, actively participates in these reactions.

The synthesis of Schiff bases from this compound involves the condensation reaction with various aldehydes and ketones. ijrpr.comacs.org This reaction is a dehydration process where the amino group of this compound nucleophilically attacks the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the imine linkage (-C=N-). ijrpr.com

For instance, Schiff bases have been prepared by reacting this compound with substituted salicylaldehydes, such as 2-hydroxy-3,5-dimethylbenzaldehyde (B1587654) and 2-hydroxy-3,5-dichlorobenzaldehyde. 114.55.40 Other examples include the condensation with 2-quinolinecarboxaldehyde (B31650) mdpi.com, 4-pyridinecarboxaldehyde (B46228) mdpi.comdntb.gov.ua, and various substituted benzaldehydes. The general scheme for this reaction can be represented as follows:

R-CHO + H₂N-CH₂CH₂-C₄H₃S → R-CH=N-CH₂CH₂-C₄H₃S + H₂O

Where R-CHO represents an aldehyde.

The reaction is often carried out in a suitable solvent, such as ethanol (B145695), and may be catalyzed by a few drops of glacial acetic acid to facilitate the dehydration step. mdpi.com The resulting Schiff bases are often stable and can be purified by recrystallization. semanticscholar.org

The following table summarizes the synthesis of various Schiff bases derived from this compound and different carbonyl compounds:

| Carbonyl Compound | Resulting Schiff Base | Reference |

| 4-pyridinecarboxaldehyde | (E)-1-(pyridin-4-yl)-N-(thiophen-2-ylmethyl)methanimine | mdpi.com |

| 2-quinolinecarboxaldehyde | (E)-N-(thiophen-2-ylmethyl)-1-(quinolin-2-yl)methanimine | mdpi.com |

| Salicylaldehyde | 2-((E)-(2-(thiophen-2-yl)ethylimino)methyl)phenol | researchgate.net |

| 4-nitrosalicylaldehyde | 2-((E)-(2-(thiophen-2-yl)ethylimino)methyl)-4-nitrophenol | researchgate.net |

| 4-bromosalicylaldehyde | 2-((E)-(2-(thiophen-2-yl)ethylimino)methyl)-4-bromophenol | researchgate.net |

| 1-(5-chlorothiophen-2-yl)ethanone | N-(1-(5-chlorothiophen-2-yl)ethylidene)-2-(piperazin-1-yl)ethanamine | najah.edu |

The yield and purity of the synthesized Schiff bases are influenced by several reaction parameters. The choice of solvent is crucial; anhydrous ethanol is commonly used to favor the forward reaction by minimizing the presence of water, which could hydrolyze the imine bond. mdpi.com The reaction temperature and time also play a significant role. For example, stirring the reaction mixture at room temperature for several hours is a common practice. najah.edu In some cases, refluxing the mixture can increase the reaction rate and improve the yield. orientjchem.org

The use of a catalyst, such as glacial acetic acid, can accelerate the condensation reaction. mdpi.com The purification of the final product is often achieved through recrystallization from a suitable solvent like ethanol or a mixture of solvents such as ethanol-diethylether, which helps in obtaining a pure, crystalline product. semanticscholar.org The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC). orientjchem.org High yields, often in the range of 80-90%, have been reported for the synthesis of these Schiff bases. najah.edu

Complexation with Metal Ions

Schiff bases derived from this compound are excellent ligands for coordinating with a variety of metal ions. The presence of the imine nitrogen and often another donor atom (like oxygen from a hydroxyl group on the aldehyde precursor) allows for the formation of stable chelate rings with the metal center. researchgate.netbohrium.com

Schiff bases of this compound readily form complexes with cobalt(III), nickel(II), and copper(II) ions. researchgate.netnih.gov For instance, Schiff bases derived from substituted salicylaldehydes and this compound have been used to synthesize Co(III), Ni(II), and Cu(II) complexes. researchgate.net The synthesis of these complexes typically involves reacting the Schiff base ligand with a metal salt (e.g., metal chloride) in a suitable solvent like methanol. bohrium.com

Studies have shown that in these complexes, the Schiff base acts as a bidentate or tridentate ligand, coordinating to the metal ion through the imine nitrogen and the phenolic oxygen. bohrium.comgrafiati.com The resulting complexes often exhibit specific geometries, such as octahedral or square-planar, depending on the metal ion and the ligand structure. 114.55.40bohrium.com For example, Ni(II) complexes with Schiff bases derived from this compound and substituted 2-hydroxybenzaldehydes have been found to have a square-planar geometry. 114.55.40 Similarly, octahedral geometries have been proposed for Co(II) and Ni(II) complexes where the Schiff base ligand is bidentate and water molecules occupy the remaining coordination sites. grafiati.com

The formation of these complexes is confirmed by various spectroscopic techniques, including IR and UV-Vis spectroscopy, which show characteristic shifts in the absorption bands upon coordination. bohrium.comjocpr.com

The following table provides examples of such complexes:

| Metal Ion | Schiff Base Ligand | Complex Formula | Reference |

| Co(III) | 2-((E)-(2-(thiophen-2-yl)ethylimino)methyl)phenol | [Co(L¹H)₂]Cl | researchgate.net |

| Ni(II) | 2-((E)-(2-(thiophen-2-yl)ethylimino)methyl)phenol | [Ni(L¹H)₂] | researchgate.net |

| Cu(II) | 2-((E)-(2-(thiophen-2-yl)ethylimino)methyl)phenol | [Cu(L¹H)₂] | researchgate.net |

| Cu(II) | (E)-N¹,N¹-diethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine | [Cu(DE)Cl₂] | nih.govacs.org |

This compound-derived Schiff bases also form stable complexes with zinc(II) ions. acs.orgscience.gov The synthesis involves the reaction of the Schiff base ligand with a zinc salt, such as zinc chloride, in an appropriate solvent. acs.org X-ray diffraction studies of a Zn(II) complex with a thiophene-derived Schiff base revealed a distorted tetrahedral geometry around the zinc center. nih.govacs.org

In these complexes, the Schiff base coordinates to the zinc ion, and the remaining coordination sites are typically occupied by anions like chloride. acs.org The formation of these complexes can be confirmed by techniques like NMR spectroscopy, which shows shifts in the proton signals upon complexation. nih.gov

Cadmium(II) complexes of this compound Schiff bases have also been synthesized and characterized. science.gov Similar to zinc(II) complexes, the synthesis involves reacting the Schiff base ligand with a cadmium salt, such as cadmium bromide. acs.org Structural analysis of a cadmium(II) complex with a thiophene-derived Schiff base indicated a distorted tetrahedral geometry. nih.govacs.org

NMR studies of these complexes in solution have suggested the presence of multiple conformers, indicating a dynamic process in solution. researchgate.netacs.org The coordination of the Schiff base to the cadmium ion is a key feature of these complexes. researchgate.netacs.org

Nucleophilic Substitution Reactions

The primary amine group (-NH₂) of this compound is a potent nucleophile, readily participating in nucleophilic substitution reactions. evitachem.comquinoline-thiophene.com The lone pair of electrons on the nitrogen atom can attack electrophilic centers, leading to the formation of new carbon-nitrogen bonds. quinoline-thiophene.com This reactivity is fundamental to its use as a building block in organic synthesis. xdbiochems.com

A significant industrial application of this reactivity is in the synthesis of clopidogrel, an antiplatelet agent. In one synthetic route, this compound reacts with an electrophilic ester, methyl α-bromo-2-chlorophenylacetate. evitachem.comgoogle.com The amine group displaces the bromide ion in a nucleophilic substitution reaction to form a key intermediate, (S)-2-(2-thienylethylamino)-(2-chlorophenyl)acetic acid methyl ester. google.com This reaction highlights the utility of this compound as a nucleophile in the construction of complex pharmaceutical molecules.

Like other primary amines, this compound can undergo further substitution with suitable electrophiles, such as haloalkanes, to yield secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts. chemguide.co.uk

Condensation Reactions

This compound undergoes condensation reactions with a variety of carbonyl compounds and their equivalents. quinoline-thiophene.com The primary amine reacts with aldehydes or ketones to form an imine (Schiff base), eliminating a molecule of water. libretexts.org This reaction is often acid-catalyzed and is a common method for preparing more elaborate ligands for coordination chemistry. acs.org

Specific examples of condensation reactions involving this compound include:

Reaction with Iminodiacetic Acid: Under microwave irradiation, this compound condenses with iminodiacetic acid to produce piperazine-2,6-dione (B107378) derivatives. chemicalbook.comsigmaaldrich.com

Reaction with Isothiocyanatoketones: It serves as a reactant in the synthesis of pyrimidine (B1678525) derivatives through its reaction with various isothiocyanatoketones. chemicalbook.com

Reaction with Aroyl S-methylisothiourea: The condensation with aroyl S-methylisothiourea yields acylguanidine derivatives. chemicalbook.com

Reaction with Thiophene-2-carboxaldehyde: Condensation reactions between thiophene-2-carboxaldehyde and various amines are well-documented, suggesting that self-condensation or reaction with other aldehydes is a key pathway for functionalization. researchgate.net

These reactions demonstrate the versatility of the amine group in forming C-N double bonds and constructing new heterocyclic systems.

Thiophene (B33073) Ring Modification and Functionalization

The thiophene ring in this compound is an aromatic system and can undergo electrophilic aromatic substitution. xdbiochems.com Thiophene is generally more reactive than benzene (B151609) in such reactions. numberanalytics.com The ethylamine (B1201723) substituent is an activating group, although its protonation under acidic conditions would render it deactivating. The position of substitution (typically at the 5-position, which is para to the ethylamine group) is directed by the existing substituent.

Common electrophilic substitution reactions that thiophenes undergo include:

Halogenation: Bromination of thiophene readily occurs to form bromothiophenes. numberanalytics.com

Nitration: Reaction with nitrating agents introduces a nitro group onto the ring. numberanalytics.com

Friedel-Crafts Acylation and Alkylation: The introduction of acyl or alkyl groups can be achieved using acyl chlorides or alkyl halides in the presence of a Lewis acid catalyst. numberanalytics.com

While classical approaches often involve the functionalization of a pre-existing thiophene ring, modern methods also allow for the construction of substituted thiophenes from functionalized alkynes, offering a high degree of control over the substitution pattern. mdpi.com The presence of the ethylamine group makes this compound a valuable precursor for creating a wide range of functionalized thiophene derivatives for applications in materials science and medicinal chemistry. xdbiochems.com

Theoretical and Computational Chemistry Studies of Thiophene 2 Ethylamine

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for investigating the intrinsic properties of molecules. For thiophene-2-ethylamine, these calculations have been instrumental in elucidating its electronic structure and predicting its reactivity.

The electronic properties of this compound have been assessed through the calculation of various molecular descriptors. These descriptors provide quantitative measures of the molecule's electronic structure and are crucial for understanding its interaction with other chemical species. Key descriptors that have been studied include the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), and the dipole moment (μ). biolscigroup.us

Studies have shown that this compound possesses a high EHOMO value, which indicates a strong tendency to donate electrons. utm.my This is a critical characteristic for applications such as corrosion inhibition, where the molecule's ability to donate electrons to the vacant d-orbitals of a metal is key to forming a protective layer. utm.my The presence of nitrogen and sulfur atoms, along with the π-electrons in the thiophene (B33073) ring, contributes to this electron-donating capability. utm.myresearchgate.net

Table 1: Calculated Quantum Chemical Descriptors for this compound

| Descriptor | Value | Significance |

|---|---|---|

| EHOMO | High | Indicates a high tendency for electron donation. utm.my |

| ELUMO | Low | Suggests a capacity to accept electrons. |

| Energy Gap (ΔE) | Low | Implies higher reactivity. |

| Dipole Moment (μ) | Moderate | Influences solubility and intermolecular interactions. biolscigroup.us |

This table presents a generalized summary of findings from theoretical studies. Specific values can vary depending on the computational method and basis set used.

The Austin Model 1 (AM1) method, a semi-empirical quantum mechanical approach, has been utilized to optimize the molecular structure of this compound. researchgate.netwikipedia.org This method provides a computationally efficient way to generate a standardized molecular geometry before further, more computationally intensive, calculations are performed. researchgate.netuomustansiriyah.edu.iq The AM1 method is an improvement over previous models like MNDO, offering better handling of intermolecular interactions such as hydrogen bonds. wikipedia.orgresearchgate.net The optimization process using AM1 is a standard step in quantitative structure-activity relationship (QSAR) studies to ensure a consistent and energetically favorable starting structure for the generation of molecular descriptors. researchgate.net

Density Functional Theory (DFT) has been a powerful tool for in-depth analysis of the electronic structure and properties of this compound. utm.myresearchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G++(d,p), provide a more accurate description of electron correlation compared to semi-empirical methods. utm.my These studies have been used to calculate quantum chemical descriptors and to understand the charge transfer processes within the molecule. utm.myresearchgate.net The optimized molecular structure and electronic properties derived from DFT calculations are often in good agreement with experimental findings. researchgate.net For instance, DFT has been employed to study various thiophene derivatives, providing insights into their structural stability and vibrational spectra. sci-hub.se

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. open.ac.uk

In the context of this compound, QSAR models have been developed to predict its performance as a corrosion inhibitor. utm.myresearchgate.net These models use molecular descriptors, generated from computational methods like AM1 and DFT, as independent variables to predict the inhibition efficiency. utm.myresearchgate.net The goal of such models is to predict the activity of new, untested compounds and to provide insights into the structural features that are important for the desired activity. open.ac.uk For example, a QSAR model might reveal that a lower dipole moment and a higher EHOMO value are correlated with increased corrosion inhibition efficiency. biolscigroup.us The development of robust QSAR models can significantly reduce the need for extensive experimental testing by prioritizing compounds with a high probability of success. open.ac.uk

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.comias.ac.in This technique is widely used in drug design and materials science to understand intermolecular interactions.

In the study of thiophene derivatives, molecular docking has been employed to investigate their binding affinity to various biological targets. For instance, derivatives have been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2) to explore their potential as anti-inflammatory agents. scispace.comias.ac.in These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the thiophene derivative and the amino acid residues of the protein's active site. ias.ac.in While specific molecular docking studies focusing solely on this compound are not extensively detailed in the provided context, the application of this technique to similar thiophene-containing molecules highlights its utility in predicting and understanding the molecular basis of their biological activity. scispace.comias.ac.in

Ligand-Protein Interaction Analysis

Derivatives of this compound have been the subject of molecular docking studies to elucidate their interactions with various protein targets. For instance, Schiff base conjugates of isatin (B1672199) with 2-thiopheneethylamine were analyzed for their binding mode within the active site of the COX-2 enzyme. bohrium.com The docking results revealed that these compounds engage in hydrophobic interactions with the receptor's binding site. bohrium.com In another study, thiophene derivatives were shown to bind effectively to cancer-related targets like VEGFR-2 and AKT, suggesting a mechanism for their anticancer effects. The analysis of noncovalent interactions is crucial, as seen in the case of a DprE1 inhibitor where a hydrogen bond between the thiophene moiety and His132, along with other interactions, was identified as key for its activity. acs.orgnih.gov

Enzyme Inhibition Studies (e.g., COX, LOX, α-amylase, α-glucosidase)

Computational docking studies have been instrumental in evaluating the potential of this compound derivatives as enzyme inhibitors.

COX and LOX Inhibition: Molecular docking simulations of thiophene-isatin derivatives against the COX-2 enzyme have been performed to understand their anti-inflammatory potential. bohrium.com Similarly, novel 4,5-diarylthiophene-2-carboxamide derivatives were docked against the cyclooxygenase-2 (COX-2) receptor (PDB ID: 1PXX), indicating they are potential ligands for this enzyme. ias.ac.in Some thiourea (B124793) derivatives have shown the ability to inhibit 5-LOX. mdpi.com

α-amylase and α-glucosidase Inhibition: The potential of thiophene derivatives as antidiabetic agents has been explored through docking studies against α-amylase and α-glucosidase. semanticscholar.orgnih.gov For example, certain thiazole (B1198619) derivatives, which share structural similarities with some thiophene compounds, have been tested for their inhibitory activity against these enzymes. semanticscholar.org Chalcone derivatives have also been identified as inhibitors of α-amylase and α-glucosidase. nih.gov

Antitubercular Target Interactions

Molecular docking has been a valuable tool in the development of antitubercular agents based on the thiophene scaffold.

Derivatives of this compound have been docked into the active sites of key mycobacterial enzymes. For example, Schiff base conjugates of isatin with 2-thiopheneethylamine were evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv. bohrium.com In another study, molecular docking simulations were performed on 2-amino-5-phenylthiophene-3-carboxylic acid derivatives against the mtFabH active site to understand their binding mode. nih.gov Furthermore, benzo[b]thiophene derivatives have been docked into the active site of the DprE1 enzyme, revealing a binding mode similar to the native ligand and providing a structural basis for their inhibitory activity against M. tuberculosis. nih.gov Thiophene-arylamide derivatives have also been identified as potent inhibitors of DprE1, with docking studies elucidating key interactions within the binding pocket. acs.orgnih.gov

Computational Prediction of Pharmacokinetic Properties

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process. nih.govwjpsonline.com

SwissADME (Absorption, Distribution, Metabolism, and Excretion) Analysis

The SwissADME web tool is a popular platform for predicting the pharmacokinetic properties of small molecules. nih.gov Studies on various thiophene derivatives have utilized SwissADME to assess their drug-likeness and ADME profiles.

For instance, Schiff base conjugates of isatin with 2-thiopheneethylamine were analyzed using in silico ADME studies, which found them to be within the acceptable range for drug-likeness parameters. bohrium.com Similarly, SwissADME calculations for benzo[b]thiophene-based ligands and their metal complexes showed that they satisfy Lipinski's rule of five. bohrium.com This tool can predict various parameters, including gastrointestinal absorption, blood-brain barrier penetration, and potential inhibition of cytochrome P450 enzymes. frontiersin.orgjscimedcentral.com For example, predictions for some compounds indicate high gastrointestinal absorption but no blood-brain barrier penetration. frontiersin.org The tool also provides insights into a compound's potential to be a substrate for P-glycoprotein, which can affect drug distribution and efficacy. frontiersin.org

Below is a hypothetical data table illustrating the kind of information that can be obtained from a SwissADME analysis for a this compound derivative.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | < 500 g/mol | Compliant with Lipinski's Rule |

| LogP (Lipophilicity) | < 5 | Optimal for absorption |

| Hydrogen Bond Donors | < 5 | Compliant with Lipinski's Rule |

| Hydrogen Bond Acceptors | < 10 | Compliant with Lipinski's Rule |

| Gastrointestinal Absorption | High | Good oral bioavailability predicted |

| Blood-Brain Barrier Permeant | No | Low potential for CNS side effects |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| Bioavailability Score | 0.55 | Good probability of being orally active |